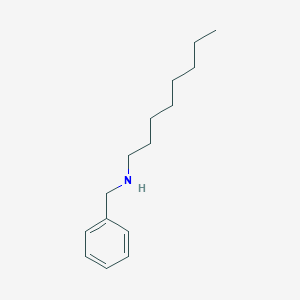

Benzylamine, N-octyl-

Description

BenchChem offers high-quality Benzylamine, N-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylamine, N-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYPROVLGPMATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168157 | |

| Record name | Benzylamine, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-16-9 | |

| Record name | N-Octylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylamine, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis, Purification, and Characterization of N-octylbenzylamine: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Pharmaceutical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-octylbenzylamine is a secondary amine that serves as a valuable intermediate and structural motif in pharmaceutical research. Its unique combination of a rigid aromatic benzyl group and a flexible lipophilic octyl chain makes it a critical building block for synthesizing diverse molecular scaffolds. This guide provides a comprehensive, field-proven overview of the primary synthetic routes to N-octylbenzylamine, focusing on the underlying chemical principles, detailed experimental protocols, and robust analytical characterization. We will explore the nuances of reductive amination and direct N-alkylation, offering insights into optimizing reaction conditions to maximize yield and purity, ensuring the resulting compound meets the stringent quality standards required for pharmaceutical development.

Introduction: The Strategic Importance of N-octylbenzylamine

In the landscape of medicinal chemistry, the synthesis of secondary amines is a cornerstone activity.[1] These moieties are prevalent in a vast number of biologically active molecules and commercial drugs.[2] N-octylbenzylamine, specifically, presents a scaffold with tunable physicochemical properties. The benzyl group can engage in π-stacking or hydrophobic interactions within a biological target, while the n-octyl chain provides significant lipophilicity, which can be crucial for membrane permeability and modulating pharmacokinetic profiles. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

Core Synthetic Strategies: A Comparative Analysis

Two principal methodologies dominate the synthesis of N-octylbenzylamine: one-pot reductive amination and direct nucleophilic alkylation. The choice between them often depends on starting material availability, desired scale, and tolerance for potential side products.

Reductive Amination: The Preferred Route for Efficiency and Selectivity

Reductive amination is arguably the most efficient and reliable method for preparing N-octylbenzylamine. This "one-pot" reaction involves the initial formation of an imine intermediate from benzaldehyde and octylamine, which is then reduced in situ to the target secondary amine.[3][4][5] A key advantage of this approach is the significant reduction of over-alkylation, a common issue with direct alkylation methods.[6]

Causality & Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the primary amine (octylamine) on the carbonyl carbon of benzaldehyde. This forms a carbinolamine intermediate which then dehydrates to an imine (or its protonated form, the iminium ion).[2][5] The success of the one-pot procedure hinges on using a reducing agent that is selective for the C=N double bond of the imine/iminium ion over the C=O bond of the starting aldehyde.[6]

This is where Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) demonstrates its superiority. The steric bulk and electron-withdrawing effects of the three acetoxy groups moderate its reactivity, making it a mild and highly selective reducing agent.[2][7] It reduces iminium ions much faster than it reduces aldehydes, allowing the entire reaction to be performed by mixing all components from the start.[7][8] The addition of a catalytic amount of acetic acid accelerates the initial imine formation.[7][9]

Workflow: One-Pot Reductive Amination

Caption: Reductive Amination Experimental Workflow.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add benzaldehyde (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M).

-

Amine Addition: Add octylamine (1.05–1.1 equiv.) to the solution.

-

Imine Formation: Add glacial acetic acid (0.05 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (benzaldehyde) by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-octylbenzylamine as a pure liquid.

Direct N-Alkylation: A Classic Method with Modern Refinements

Direct N-alkylation involves the nucleophilic substitution (Sₙ2) reaction between benzylamine and an octyl halide, such as 1-bromooctane. While conceptually simple, this method is plagued by a significant drawback: overalkylation.[6] The product, N-octylbenzylamine, is itself a nucleophile and can compete with the starting benzylamine for the alkyl halide, leading to the formation of the tertiary amine (N,N-dioctylbenzylamine) and even a quaternary ammonium salt.

Causality & Mechanistic Insight: To overcome this, modern protocols employ specific bases that can selectively deprotonate the primary amine while minimizing the basicity of the reaction medium to disfavor subsequent deprotonation of the secondary amine product. Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have proven highly effective.[10][11] Their solubility and moderate basicity in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) create conditions that strongly favor mono-N-alkylation over dialkylation.[12]

Reaction: Cesium-Promoted N-Alkylation

Caption: Selective Mono-N-Alkylation Pathway.

Experimental Protocol: Direct N-Alkylation

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add cesium carbonate (Cs₂CO₃) (1.5 equiv.) and anhydrous DMF (approx. 0.3 M).

-

Amine Addition: Add benzylamine (1.0 equiv.) to the suspension and stir for 15 minutes at room temperature.

-

Alkylating Agent: Add 1-bromooctane (1.1 equiv.) dropwise via syringe.

-

Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the benzylamine is consumed (typically 12-24 hours).

-

Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-octylbenzylamine.

Comparative Data and Method Selection

The choice of synthetic route is a critical decision based on project-specific needs.

| Parameter | Reductive Amination | Direct N-Alkylation (Cs₂CO₃) | Rationale & Insights |

| Typical Yield | >85% | 60-80% | Reductive amination is generally higher yielding due to superior selectivity. |

| Purity (Crude) | High | Moderate | The primary impurity in N-alkylation is the over-alkylated tertiary amine, requiring careful chromatography. |

| Reaction Time | 2-4 hours | 12-24 hours | The C=N reduction is significantly faster than the Sₙ2 alkylation. |

| Reagent Cost | Moderate (NaBH(OAc)₃) | High (Cs₂CO₃) | Cesium bases are considerably more expensive than borohydride reagents. |

| Safety/Handling | NaBH(OAc)₃ is moisture-sensitive. | Requires strictly anhydrous conditions. DMF is a high-boiling point solvent requiring care during removal. | Both methods require standard laboratory precautions. The generation of toxic HCN from NaBH₃CN is a reason to prefer NaBH(OAc)₃.[13] |

| Scalability | Excellent | Good | Reductive amination is often preferred for large-scale synthesis due to faster cycle times and higher efficiency. |

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is non-negotiable in pharmaceutical research. A combination of spectroscopic techniques provides a definitive structural proof.

| Technique | Expected Results for N-octylbenzylamine |

| ¹H NMR | δ (ppm) ~7.2-7.4: Multiplet, 5H (Aromatic protons of benzyl group). δ ~3.8: Singlet, 2H (Benzylic -CH₂-). δ ~2.6: Triplet, 2H (-N-CH₂- of octyl). δ ~1.5: Multiplet, 2H (-N-CH₂-CH₂-). δ ~1.3: Broad multiplet, 10H (-(CH₂)₅- of octyl). δ ~0.9: Triplet, 3H (Terminal -CH₃ of octyl). δ ~1.5-2.0: Broad singlet, 1H (N-H). |

| ¹³C NMR | δ (ppm) ~140: Quaternary C (Aromatic). δ ~128-129: CH carbons (Aromatic). δ ~54: Benzylic -CH₂-. δ ~50: -N-CH₂- (Octyl). δ ~32, 29, 27, 23: Alkyl chain -CH₂- carbons. δ ~14: Terminal -CH₃. |

| IR (Infrared) | ~3300-3400 cm⁻¹: Weak-medium, sharp peak (N-H stretch). ~3020-3080 cm⁻¹: C-H stretch (Aromatic). ~2850-2960 cm⁻¹: Strong C-H stretches (Aliphatic). ~1450-1600 cm⁻¹: C=C stretches (Aromatic ring). |

| MS (Mass Spec) | [M+H]⁺: Expected at m/z = 220.22. Fragmentation: Loss of benzyl (m/z 91), loss of heptyl radical from the octyl chain. |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The combination of these techniques provides a robust validation of the product's structure and purity.[14][15][16][17][18]

Conclusion and Future Outlook

Both reductive amination and cesium-promoted N-alkylation are viable and effective methods for synthesizing N-octylbenzylamine. For most applications in pharmaceutical research, reductive amination using sodium triacetoxyborohydride stands out as the superior method due to its high efficiency, selectivity, speed, and favorable scalability. The insights provided in this guide, from mechanistic rationale to detailed protocols and analytical benchmarks, are intended to equip the research scientist with the necessary tools to confidently synthesize this key intermediate for the advancement of drug discovery programs.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. (Available via Sciencemadness.org). [Link]

-

Murzakhanov, F. F., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews, 63(4), 617-666. (Available via Semantic Scholar). [Link]

-

Murzakhanov, F. F., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online, 63(4), 617-666. [Link]

-

Li, Y., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Organic & Biomolecular Chemistry, 21(40), 8125-8130. [Link]

-

Kim, J., & Lee, S. (2007). One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry, 72(26), 10171–10174. [Link]

-

The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Link]

- Salvino, J. M., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.

-

Reddy, B. V. S., et al. (2014). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2014(18), 3783-3787. (Available via ResearchGate). [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10948-10955. [Link]

-

LibreTexts Chemistry. (2023). Synthesis of Amines. [Link]

-

Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines with Alkyl Halides. European Journal of Organic Chemistry, 2007(9), 1368-1374. (Available via ResearchGate). [Link]

-

The Organic Chemistry Channel. (2022). Reductive Amination & Amide Synthesis. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Salvino, J. M., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

-

de Vries, J. G. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis: Catalytic Reduction in Organic Synthesis 1. [Link]

-

Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Plusquellec, D., et al. (1993). Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. Analytical Biochemistry, 212(1), 51-9. [Link]

-

The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]

-

Chung, J. G., et al. (1999). Purification and characterization of an arylamine N-acetyltransferase from Lactobacillus acidophilus. Microbios, 98(391), 159-74. [Link]

-

Gasanov, B. R., et al. (2015). Synthesis of N-Benzylacrylamide. ResearchGate. [Link]

-

ChemComplete. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]

-

Ellis, J. F., et al. (2017). NMR Identification and MS Confirmation of the Scopolamine Neurotoxin. Forensic Chemistry, 4, 41-48. (Available via ResearchGate). [Link]

-

St. John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. [Link]

-

Onwera, C. N., & Kiremire, B. T. (2014). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 4(3), 223-231. [Link]

-

Yilmaz, S., et al. (2023). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. MDPI. [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

Edamatsu, M., et al. (1990). Purification and characterization of Tetrahymena profilin. Biochemical and Biophysical Research Communications, 170(2), 957-62. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 11. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-octyl-benzylamine

Abstract

N-octyl-benzylamine (CAS No. 1667-16-9) is a secondary amine featuring both a lipophilic octyl chain and an aromatic benzyl group.[1] This amphiphilic structure makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry for the development of novel therapeutic agents.[2][3] Understanding its fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize it in synthesis, predict its behavior in biological systems, and design robust formulation strategies. This guide provides a comprehensive overview of the key physicochemical characteristics of N-octyl-benzylamine, detailing both established values and the rigorous experimental protocols required for their determination. Each section is designed to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the intended scientific audience.

Chemical Identity and Molecular Structure

N-octyl-benzylamine, with the IUPAC name N-benzyloctan-1-amine, is structurally characterized by a benzyl group and an n-octyl group attached to a central nitrogen atom.[1] This structure imparts a dual nature: the long alkyl chain provides significant hydrophobicity, while the benzylamine moiety offers a site for polar interactions and acid-base chemistry. This balance is critical for its application as a building block in molecules designed to interact with biological membranes or specific receptor sites.[4]

Summary of Key Physicochemical Properties

The following table summarizes the essential physicochemical data for N-octyl-benzylamine. It is critical to note that while some values are experimentally determined, others are estimated based on its structure or data from analogous compounds. Such estimations provide a valuable baseline but should always be confirmed through the empirical methods detailed in this guide.

| Property | Value / Estimated Value | Significance in Research & Drug Development |

| Molecular Weight | 219.37 g/mol | Foundational for all stoichiometric calculations in synthesis and formulation. |

| Boiling Point | ~300-320 °C (Predicted) | Defines purification parameters (distillation) and assesses compound volatility. |

| Melting Point | N/A (Liquid at room temp.) | Important for handling, storage, and as a primary indicator of purity for solids. |

| Aqueous Solubility | Very Low (Predicted) | Critical for developing aqueous formulations and predicting absorption in vivo. |

| pKa (Conjugate Acid) | ~9.5 - 10.5 (Estimated) | Determines the ionization state at physiological pH, impacting solubility, membrane permeability, and target binding. |

| logP (Octanol/Water) | ~4.5 - 5.5 (Estimated) | Key indicator of lipophilicity; used to predict ADME properties (Absorption, Distribution, Metabolism, Excretion).[5] |

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it is a fundamental physical constant used for identification and as a criterion for purity.[6] For high-boiling-point liquids like N-octyl-benzylamine, a micro-reflux method provides an accurate determination with a minimal amount of sample.

Causality Behind Experimental Choices

A simple distillation is often unsuitable for small research-scale quantities. The micro-reflux technique is chosen for its efficiency with small sample volumes (~0.5 mL). By ensuring the thermometer bulb is positioned in the vapor phase just above the boiling liquid, the measurement accurately reflects the temperature of the vapor that is in equilibrium with the liquid, which is the precise definition of the boiling point at that pressure.[7] The inclusion of a magnetic stirrer is critical to prevent "bumping" (sudden, violent boiling) and ensure a smooth, controlled boil for an accurate temperature reading.

Experimental Protocol: Micro-Reflux Method

-

Preparation: Add approximately 0.5 mL of N-octyl-benzylamine and a small magnetic stir bar into a 150mm diameter test tube.

-

Apparatus Setup: Clamp the test tube in a heating block positioned on a magnetic stirrer.

-

Thermometer Placement: Suspend a thermometer inside the test tube so that the bulb is approximately 1 cm above the surface of the liquid. The thermometer should not touch the sides of the test tube.

-

Heating and Observation: Turn on the stirrer to ensure gentle mixing. Begin heating the block.

-

Equilibrium Identification: Observe the liquid until it begins to boil and a ring of refluxing vapor condenses on the walls of the test tube. Adjust the heating rate to maintain this reflux ring at the same level as the thermometer bulb.

-

Data Recording: Once the temperature reading on the thermometer stabilizes for at least one minute while the liquid is gently refluxing, record this temperature as the boiling point.[7]

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure nomograph should be used to correct the observed boiling point.

Visualization: Boiling Point Determination Workflow

Caption: Workflow for Micro-Reflux Boiling Point Determination.

Melting Point Determination

While N-octyl-benzylamine is a liquid at ambient temperatures, its melting point (or freezing point) is a critical purity indicator. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.[8] The capillary method is a standard, reliable technique for this determination.[9]

Causality Behind Experimental Choices

The use of a sealed capillary tube ensures that a small, representative sample is used and that it can be heated uniformly. A slow, controlled heating rate (1-2 °C per minute) is crucial as the sample approaches its melting point.[10] Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to an inaccurately high and broad melting range. An initial rapid determination to find an approximate range allows for a more efficient and accurate subsequent measurement.[8]

Experimental Protocol: Capillary Method

-

Sample Freezing: Cool a small sample of N-octyl-benzylamine in a suitable container until it solidifies completely.

-

Sample Preparation: Finely powder a small amount of the frozen solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom, aiming for a sample height of 1-2 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point.

-

Data Recording: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal of solid melts (T2). The melting point is reported as the range T1-T2.

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility Assessment

Solubility, the maximum amount of a solute that can dissolve in a solvent at a given temperature, is a cornerstone of drug development.[12] Poor aqueous solubility can lead to low bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[13]

Causality Behind Experimental Choices

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solute and the saturated solution. Adding an excess of the compound ensures that saturation is reached.[13] Agitation (shaking) for an extended period (24-48 hours) is necessary to overcome kinetic barriers to dissolution. Maintaining a constant temperature is critical, as solubility is highly temperature-dependent.[12] Subsequent analysis of the supernatant by a validated method like HPLC or UV-Vis spectroscopy provides a precise quantification of the dissolved compound.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of N-octyl-benzylamine to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial. The presence of undissolved solid should be visually confirmed.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved material.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid phase.

-

Filtration & Dilution: Filter the supernatant through a 0.22 µm filter to remove any remaining particulates. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like N-octyl-benzylamine, the pKa refers to its conjugate acid (R₂NH₂⁺). It is the pH at which the compound is 50% ionized and 50% neutral.[14] This value is crucial as ionization state dramatically affects a molecule's solubility, lipophilicity, and ability to interact with biological targets.[15] Potentiometric titration is a highly accurate and widely used method for pKa determination.[14]

Causality Behind Experimental Choices

Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added.[14] By titrating the basic amine with a strong acid (like HCl), we can generate a curve of pH versus the volume of acid added. The inflection point of this sigmoid curve corresponds to the equivalence point, where all the amine has been protonated. The pKa is found at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral species are equal. At this specific point, the Henderson-Hasselbalch equation simplifies to pH = pKa.[16]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of N-octyl-benzylamine and dissolve it in a suitable solvent (e.g., a water/methanol mixture to ensure solubility) to create a solution of known concentration.

-

Apparatus Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10) and immerse it in the solution.

-

Titration: Fill a buret with a standardized strong acid solution (e.g., 0.1 M HCl).

-

Data Collection: Begin stirring the solution. Add the acid titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.[16]

-

Endpoint: Continue the titration well past the steepest part of the pH curve (the equivalence point).

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

-

pKa Determination: Determine the volume of titrant at the equivalence point (the inflection point of the curve). Divide this volume by two to find the half-equivalence point. The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid.[17]

Visualization: pKa Determination Workflow

Caption: Workflow for Potentiometric Titration for pKa Determination.

Determination of Lipophilicity (logP)

The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.[18] Its logarithm, logP, is the most common scale for lipophilicity. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[19] This parameter is a critical predictor of a drug's ability to cross cell membranes and its overall ADME profile.[5]

Causality Behind Experimental Choices

The shake-flask method directly measures the partitioning of the compound between two immiscible phases, making it the benchmark for logP determination.[14] n-Octanol is chosen as the organic phase because its properties are thought to be a reasonable mimic of biological lipid membranes. The aqueous phase is typically buffered to a pH where the compound is in its neutral, un-ionized form, as logP specifically measures the partitioning of this species. Vigorous shaking ensures intimate mixing to reach equilibrium, and subsequent concentration analysis of one or both phases allows for the direct calculation of the partition coefficient.

Experimental Protocol: Shake-Flask Method

-

Phase Preparation: Prepare an aqueous buffer solution (e.g., phosphate buffer) and pre-saturate it with n-octanol by mixing and allowing the phases to separate. Similarly, pre-saturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.

-

Solution Preparation: Prepare a stock solution of N-octyl-benzylamine in the pre-saturated n-octanol. The starting concentration should be low enough to avoid saturation in either phase.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 volume ratio).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning and equilibrium.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Sampling and Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of N-octyl-benzylamine in both the n-octanol and aqueous phases using a suitable, validated method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous]. The logP is then calculated as log₁₀(P).[18]

Visualization: logP Determination Workflow

Caption: Workflow for Shake-Flask logP Determination.

Safety and Handling

N-octyl-benzylamine is a chemical intermediate and requires careful handling in a laboratory setting. Based on data for analogous compounds like n-Octylamine and Benzylamine, it should be considered corrosive and potentially harmful if swallowed or in contact with skin.[20][21][22]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[23] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[20]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

The physicochemical properties of N-octyl-benzylamine—including its boiling point, melting point, solubility, pKa, and logP—are fundamental parameters that govern its behavior from the reaction flask to complex biological systems. A thorough and accurate determination of these properties, using the standardized protocols outlined in this guide, is an indispensable step in the research and development pipeline. These data empower scientists to design more efficient synthetic routes, create effective formulations, and build predictive models for the ADME properties of new chemical entities derived from this versatile building block.

References

-

Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Cheméo. (n.d.). Benzylamine (CAS 100-46-9) - Chemical & Physical Properties. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Octylbenzenemethanamine. PubChem. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

University of Manitoba. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Wolthuis, E., et al. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

ChemSrc. (n.d.). Benzylamine, N-octyl-N-pentyl-, | CAS#:70289-19-9. Retrieved from [Link]

-

Dakin, K., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzylideneoctylamine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved.... Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Houston. (n.d.). Experiment 4 Solubility of a Salt. Retrieved from [Link]

-

Wiley Online Library. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

-

Chem-Supply. (n.d.). The Essential Role of Octylamine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Chem-Supply. (n.d.). Exploring Benzylamine: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Chem-Supply. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]

Sources

- 1. Buy Benzylamine, N-octyl- | 1667-16-9 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 16. pennwest.edu [pennwest.edu]

- 17. byjus.com [byjus.com]

- 18. acdlabs.com [acdlabs.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Biological Mechanisms of N-octylbenzylamine

A note to our readers: Following a comprehensive multi-source search for scientific literature and experimental data, we have determined that there is currently no publicly available research detailing the specific mechanism of action of N-octylbenzylamine in biological systems.

While the chemical structure of N-octylbenzylamine, featuring both an octyl group and a benzylamine moiety, suggests potential interactions with various biological targets, the absence of empirical evidence makes any detailed discussion of its mechanism of action purely speculative.

This guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of N-octylbenzylamine's biological functions. However, due to the lack of available data, we are unable to proceed with a scientifically rigorous and validated overview.

We are committed to providing accurate and evidence-based scientific information. Should research on the biological activities of N-octylbenzylamine become available in the future, we will revisit this topic and provide a comprehensive guide as originally intended. We encourage researchers with an interest in this molecule to investigate its properties, as its unique structure may hold potential for novel biological activities.

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Benzylamine Derivatives

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzylamine derivatives, a versatile scaffold in medicinal chemistry. We will dissect the nuanced ways in to which molecular modifications influence biological outcomes, offering a robust framework for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal relationships that underpin rational drug design.

Introduction: The Benzylamine Scaffold - A Privileged Structure

The benzylamine motif, characterized by a benzyl group attached to a nitrogen atom, is a cornerstone in the development of therapeutic agents. Its prevalence in approved drugs for a range of conditions, from hay fever (Levocetirizine) and cardiovascular disease (Clopidogrel) to Alzheimer's disease (Donepezil) and depression (Mirtazapine), underscores its significance.[1] The inherent chemical tractability and the ability of the benzylamine core to interact with a multitude of biological targets make it a highly attractive starting point for medicinal chemistry campaigns.

This guide will elucidate the fundamental principles of benzylamine SAR, drawing upon a wealth of studies to provide actionable insights for optimizing potency, selectivity, and pharmacokinetic properties. We will explore its applications in antimicrobial, anticancer, and enzyme inhibitory contexts, providing detailed experimental protocols and visual aids to facilitate a deeper understanding.

Core Principles of Benzylamine SAR: A Tale of Two Moieties

The biological activity of benzylamine derivatives is primarily dictated by the interplay of two key structural components: the aromatic ring and the amine functionality. Modifications to either of these regions can profoundly impact the compound's interaction with its biological target.

Caption: General structure of benzylamine derivatives highlighting key modifiable regions.

The Aromatic Ring: The Anchor and Modulator

The phenyl ring of the benzylamine scaffold serves as more than just a structural anchor. The nature, position, and number of substituents on this ring are critical determinants of activity.

-

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, influencing pi-pi stacking interactions with aromatic residues in the target protein's binding pocket. For instance, in a series of coumarin derivatives containing a benzylamine moiety, the introduction of an electron-donating group at the R1 position was found to enhance antibacterial activity.[2]

-

Steric Hindrance: The size and position of substituents can dictate the molecule's ability to fit within a binding pocket. Bulky groups can either promote or hinder binding, depending on the topography of the active site.

-

Lipophilicity: The addition of hydrophobic or hydrophilic substituents directly impacts the overall lipophilicity of the molecule, often expressed as log P. This, in turn, affects membrane permeability, solubility, and interaction with hydrophobic pockets of the target protein. A linear correlation between antimicrobial activity (expressed as -log MIC) and log P values has been observed for some benzylamine derivatives, with increased hydrophobicity leading to enhanced activity up to a certain point.[3]

The Amine Group: The Interactive Hub

The nitrogen atom of the benzylamine is a key interactive center, capable of forming crucial hydrogen bonds and ionic interactions.

-

Basicity (pKa): The basicity of the amine is a critical factor, as it determines the ionization state at physiological pH. A protonated amine can form strong salt bridges with acidic residues (e.g., aspartate, glutamate) in the active site of an enzyme or receptor.

-

Substitution: The degree of substitution on the nitrogen (primary, secondary, or tertiary amine) influences its hydrogen bonding capacity and steric profile. Alkylation of the amine nitrogen can help probe whether the NH group acts as a hydrogen-bond donor in enzyme-inhibitor interactions.[4]

-

Linker and Spacers: In many benzylamine derivatives, a linker connects the core to another pharmacophoric element. The length, rigidity, and chemical nature of this linker are crucial for optimal positioning of the interacting groups. The potency of some antifungal benzylamine derivatives is strongly dependent on the distance between two phenyl groups and the type of spacer connecting them.[5]

SAR in Action: Therapeutic Applications of Benzylamine Derivatives

The versatility of the benzylamine scaffold is evident in its wide range of biological activities. The following sections delve into the specific SAR for several key therapeutic areas.

Antimicrobial Activity

Benzylamine derivatives have demonstrated significant potential as antimicrobial agents, with activity against bacteria, fungi, and mycobacteria.

The antibacterial activity of benzylamine derivatives is often linked to their ability to disrupt bacterial cell membranes.

Key SAR Insights:

-

Hydrophobicity: As previously mentioned, a direct correlation between hydrophobicity and antibacterial activity is often observed.[3] However, an optimal log P value exists, beyond which activity may decrease due to poor solubility or aggregation.

-

Substituent Effects: In a series of coumarin-benzylamine conjugates, the introduction of an electron-donating group on the benzylamine ring and a larger group at another position enhanced antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo).[2] The most potent compound in this study was found to increase the permeability of the bacterial membrane.[2]

-

Halogenation: The introduction of halogens, such as chlorine and bromine, can enhance antibacterial activity. For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative showed potent activity against both Staphylococcus aureus and Escherichia coli.[6]

Table 1: SAR of Benzylamine Derivatives as Antibacterial Agents

| Modification | Effect on Activity | Rationale | Reference(s) |

| Increased Lipophilicity (log P) | Generally increases activity | Enhanced membrane permeability and interaction with hydrophobic targets. | [3] |

| Electron-donating groups on phenyl ring | Can increase activity | Modulates electronic properties for improved target interaction. | [2] |

| Halogenation of phenyl ring | Often increases activity | Enhances lipophilicity and can lead to specific halogen bonding interactions. | [6] |

Benzylamine derivatives have been developed as potent antifungal agents, particularly against Candida albicans.

Key SAR Insights:

-

Side Chain Extension: The incorporation of an additional phenyl ring in the side chain can significantly enhance antifungal potency.[5]

-

Linker Optimization: The nature and length of the spacer between the two aryl rings are critical. A quaternary carbon atom linker has been shown to be highly effective.[5]

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new anti-TB agents, with benzylamine derivatives showing promise.

Key SAR Insights:

-

Halogenation: The introduction of iodine and bromine at position 5 of the benzylamine scaffold has been investigated to understand their effect on anti-TB activity.[1]

-

Specific Moieties: A series of novel benzylamine derivatives synthesized from 3-ethoxysalicylaldehyde and various aromatic amines showed anti-Mycobacterium tuberculosis activity in the micromolar range (20-28 µM).[7]

Experimental Protocol: Synthesis of Benzylamine Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of benzylamine derivatives, a common procedure in SAR studies.[4][7]

-

Imine Formation:

-

Dissolve the starting aldehyde (e.g., 3-ethoxy-2-hydroxybenzaldehyde, 1.0 mmol) and the appropriate primary amine (1.1 mmol) in a suitable solvent such as methanol or acetonitrile.

-

Stir the mixture at room temperature for a specified period (e.g., 18 hours) to allow for the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 mmol), portion-wise to the stirred solution.

-

Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and melting point determination.[7]

-

Caption: A typical workflow for the synthesis of benzylamine derivatives.

Anticancer Activity

Benzylamine derivatives have been investigated for their potential as anticancer agents, with some compounds showing impressive cytotoxic activities.[8][9]

Key SAR Insights:

-

Platinum(IV) Complexes: Benzylamine derivatives have been used as ligands in platinum(IV) complexes, with 4-fluoro and 4-chloro substituted complexes demonstrating significant anticancer activity against the MCF-7 breast cancer cell line.[8]

-

Natural Product Isolation: A naturally occurring alkaloid, 2-acetyl-benzylamine, isolated from Adhatoda vasica, has shown potent cytotoxic properties against leukemia cells, particularly MOLM-14 and NB-4 cells.[10] This compound was found to inhibit the JAK2/STAT3 signaling pathway.[10]

-

Thiourea and Sulfonamide Derivatives: Sulfur-containing benzylamine derivatives, such as thioureas and sulfonamides, have been evaluated for their anticancer activities.[11] Mono-thiourea derivatives with a 3,5-di-trifluoromethylphenyl group showed potent cytotoxicity against the MOLT-3 cell line.[11]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to develop models that can predict the anticancer activity of benzylidene hydrazine benzamide derivatives against human lung cancer cell lines.[12][13] These models can guide the design of new, more potent compounds.[12][13]

Caption: Inhibition of the JAK2/STAT3 pathway by 2-acetyl-benzylamine.

Enzyme Inhibition

The benzylamine scaffold is a common feature in many enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases.

17β-HSD3 is involved in testosterone biosynthesis and is a target for the treatment of prostate cancer. Selective aryl benzylamine-based inhibitors have been designed and synthesized for this enzyme.[4][14]

Key SAR Insights:

-

Hydrogen Bond Donors: The nitrogen atoms in the amine and amide bonds are potential hydrogen bond donors, and their alkylation can help elucidate their role in enzyme-inhibitor interactions.[4]

-

Chirality: For chiral benzylamine derivatives, the biological evaluation of individual enantiomers is crucial to determine if the activity is stereospecific.[4] In one study, only the S-(+)-enantiomer of a C-allyl derivative was found to be active.[14]

MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. Benzylamine-sulfonamide derivatives have been developed as selective MAO-B inhibitors.[15]

Key SAR Insights:

-

Potency: Novel benzylamine-sulfonamide derivatives have been synthesized with IC₅₀ values in the low nanomolar range for MAO-B inhibition.[15]

-

Mechanism of Inhibition: Kinetic studies, such as Lineweaver-Burk plots, can determine the mechanism of inhibition (e.g., competitive, non-competitive). Some benzylamine-sulfonamide derivatives have been identified as non-competitive inhibitors of hMAO-B.[15]

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat the symptoms of Alzheimer's disease. Benzylamine derivatives have been explored as ChE inhibitors.[16][17]

Key SAR Insights:

-

Dual-Site Binding: Some benzylamine derivatives can bind to both the catalytic and peripheral anionic sites of AChE, allowing for the simultaneous inhibition of the enzyme's catalytic activity and its role in amyloid-beta aggregation.[16]

-

Multi-Target Inhibition: (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been developed as multi-target inhibitors of both MAO and cholinesterase.[18]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of benzylamine derivatives against a target enzyme.

-

Compound Preparation:

-

Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Perform serial dilutions to obtain a range of concentrations for testing. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.[18]

-

-

Enzyme Reaction:

-

In a microplate, combine the target enzyme, a suitable buffer, and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 37°C for 30 minutes).[18]

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Detection and Data Analysis:

-

Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the concentration-response data to a suitable model using non-linear regression analysis.

-

Conclusion and Future Directions

The benzylamine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic structural modifications and a deep understanding of the underlying physicochemical principles.

Future research in this area will likely focus on:

-

Multi-target Drug Design: The development of benzylamine derivatives that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects, particularly in complex diseases like cancer and neurodegenerative disorders.

-

Computational Approaches: The increasing use of computational tools, such as molecular docking, molecular dynamics simulations, and advanced QSAR modeling, to rationalize SAR data and guide the design of next-generation benzylamine derivatives with improved potency and selectivity.[16][19]

-

Novel Delivery Systems: The formulation of benzylamine derivatives into advanced drug delivery systems, such as lipidic nanoparticles, to enhance their pharmacokinetic properties and overcome challenges like poor solubility or membrane permeability.[20]

By integrating rational design, robust synthetic methodologies, and comprehensive biological evaluation, the full therapeutic potential of benzylamine derivatives can continue to be unlocked.

References

-

Gil-Longo, J., et al. (1996). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. Available at: [Link]

-

Mokgokolli, M., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. ResearchGate. Available at: [Link]

-

Pinto-Bazurco, M., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. Available at: [Link]

-

Schulz, G., et al. (1994). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. PubMed. Available at: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI. Available at: [Link]

-

Mokgokolli, M., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

-

Piazzi, L., et al. (2007). Extensive SAR and computational studies of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238) derivatives. PubMed. Available at: [Link]

-

Bai, S., et al. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. PubMed. Available at: [Link]

-

Bai, S., et al. (2025). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. Available at: [Link]

-

Saha, K., et al. (2012). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. ACS Publications. Available at: [Link]

-

Beyza, B., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PubMed. Available at: [Link]

-

de Aguiar, F., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed. Available at: [Link]

-

Meindl, W. R., et al. (1984). Benzylamines: synthesis and evaluation of antimycobacterial properties. Journal of Medicinal Chemistry. Available at: [Link]

-

Unciti-Broceta, A., et al. (2008). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones. ResearchGate. Available at: [Link]

-

Siswandono, S., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Universitas Airlangga. Available at: [Link]

-

Jensen, A. A., et al. (2009). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available at: [Link]

-

Ahmad, S., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. Available at: [Link]

-

Gray, D. W., et al. (2023). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PubMed Central. Available at: [Link]

-

Pinto-Bazurco, M., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

-

Author Unknown. (Date Unknown). Studies on the Structure Activity Relationship of Adrenergic .BETA. - Amanote Research. Amanote Research. Available at: [Link]

-

Author Unknown. (Date Unknown). Studies on the Structure-Activity Relationships of Adrenergic .BETA. - Amanote Research. Amanote Research. Available at: [Link]

-

Siswandono, S., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

-

Al-Malki, A. L., et al. (2020). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. Available at: [Link]

-

Huczyński, A., et al. (2022). Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. National Institutes of Health. Available at: [Link]

-

Thangnipon, W., et al. (2021). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PubMed Central. Available at: [Link]

-

Al-Jbouri, F. A. H., et al. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. Available at: [Link]

-

Yoon, T., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health. Available at: [Link]

-

Tchimene, M., et al. (2022). Synthesis, antimicrobial, PASS, SAR, molecular docking, molecular dynamics and pharmacokinetic studies of designed benzylidene derivatives. ResearchGate. Available at: [Link]

-

Tchimene, M., et al. (2022). Synthesis, antimicrobial, PASS, SAR, molecular docking, molecular dynamics and pharmacokinetic studies of designed benzylidene derivatives. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. Available at: [Link]

Sources

- 1. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 2. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholar.unair.ac.id [scholar.unair.ac.id]

- 13. jppres.com [jppres.com]

- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Extensive SAR and computational studies of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

N-Octylbenzylamine: A Technical Guide to its Potential as a Corrosion Inhibitor

Abstract

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly steel in acidic environments. This technical guide provides an in-depth exploration of N-octylbenzylamine, a promising organic compound, as a corrosion inhibitor. We will delve into its molecular structure, proposed synthesis, and multifaceted mechanism of action. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies—including gravimetric analysis, advanced electrochemical techniques, and surface science characterization—to present a holistic view of its inhibitory potential. Furthermore, we will explore the synergy between experimental data and computational quantum chemistry to validate its performance at a molecular level. This document is intended for researchers and chemical engineers engaged in the development and application of novel anti-corrosion technologies.

The Imperative for Advanced Corrosion Inhibitors

The electrochemical process of corrosion relentlessly degrades metallic structures, converting refined metals into more stable forms like oxides or sulfides.[1] This process is fundamentally a redox reaction requiring an anode, a cathode, and an electrolyte; for instance, the rusting of iron involves the oxidation of iron atoms and the reduction of oxygen in the presence of water.[1] Acidic environments, commonly found in industrial cleaning, oil and gas extraction, and chemical processing, dramatically accelerate this process.

Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[2] Their efficacy lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the material from the aggressive medium.[3] The ideal inhibitor should be efficient at low concentrations, environmentally benign, and cost-effective to synthesize. Molecules containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are considered excellent candidates due to their inherent ability to bond with metal surfaces.[4] N-octylbenzylamine, featuring a secondary amine nitrogen, a benzene ring, and a long alkyl chain, possesses the key structural characteristics for a high-performance corrosion inhibitor.

N-Octylbenzylamine: Molecular Profile and Synthesis

N-octylbenzylamine is an organic molecule that combines a hydrophobic octyl chain with a benzyl group attached to a secondary amine. This unique structure suggests a dual-action mechanism for corrosion inhibition.

-

The Amine Group (Nitrogen Heteroatom): The lone pair of electrons on the nitrogen atom can be shared with the vacant d-orbitals of iron atoms, forming a strong coordinate covalent bond (chemisorption).[3][4]

-

The Benzyl Group (Aromatic Ring): The π-electrons of the benzene ring provide another active site for adsorption onto the metal surface.[4]

-

The Octyl Group (Alkyl Chain): This long hydrophobic chain extends into the corrosive solution, creating a dense, water-repellent layer that further impedes the approach of corrosive species to the metal surface.

Proposed Synthesis Workflow

The synthesis of N-octylbenzylamine can be achieved via reductive amination, a reliable and scalable method in organic chemistry. This process involves the reaction of benzaldehyde with octylamine in the presence of a reducing agent.

Caption: Dual adsorption mechanism of N-octylbenzylamine on a steel surface.

Experimental Validation & Protocols

A multi-faceted approach is required to rigorously evaluate the performance of a corrosion inhibitor. Here, we detail the core experimental techniques, explaining the causality behind their selection.

Weight Loss (Gravimetric) Measurements

Causality: This fundamental method provides a direct, tangible measure of metal loss over time. It is the cornerstone for calculating the overall corrosion rate and the inhibitor's efficiency. Its simplicity and reliability make it an essential first step in any inhibitor evaluation.

Protocol:

-

Specimen Preparation: Mild steel coupons (e.g., 2cm x 2cm x 0.1cm) are mechanically abraded using a series of emery papers (from 200 to 1200 grit) to ensure a uniform and reproducible surface.

-

Cleaning & Weighing: The coupons are degreased with acetone, rinsed with deionized water, dried thoroughly, and weighed precisely using an analytical balance (to 0.1 mg).

-

Immersion: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of N-octylbenzylamine (e.g., 50, 100, 200, 500 ppm).

-

Exposure: Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 6 or 24 hours) at a constant temperature (e.g., 303 K).

-

Final Cleaning & Weighing: After immersion, retrieve the coupons. Remove corrosion products by cleaning with a specific solution (e.g., 20% NaOH with 2% zinc dust), rinse, dry, and reweigh.

-

Calculation: The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution. [5]

Electrochemical Measurements

Causality: Electrochemical techniques offer rapid and mechanistic insights into the corrosion process. They can determine not only the corrosion rate but also how the inhibitor influences the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. A standard three-electrode cell setup is used, comprising the steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). [3] Protocol Workflow:

Caption: Standard workflow for electrochemical evaluation of corrosion inhibitors.

-

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plot allows for the determination of the corrosion potential (Ecorr) and corrosion current density (Icorr). A significant decrease in Icorr in the presence of the inhibitor indicates effective inhibition. PDP curves also reveal whether the inhibitor is anodic, cathodic, or mixed-type. [6]* Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film. By applying a small AC potential over a range of frequencies, a Nyquist plot is generated. Fitting this data to an equivalent electrical circuit yields parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl upon adding the inhibitor signify the formation of a protective, insulating layer on the metal surface, hindering the charge transfer process associated with corrosion. [7][8]

Surface Analysis Techniques

Causality: While weight loss and electrochemical methods provide quantitative data on inhibition, surface analysis offers direct visual and compositional evidence of the protective film's formation and its effect on the metal's morphology.

-

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the steel surface. A comparison between a coupon exposed to the blank acid and one exposed to the inhibited acid can visually confirm the inhibitor's effectiveness. The surface of the protected steel will appear much smoother, with significantly less pitting and damage compared to the heavily corroded surface of the unprotected sample. [7][9]* Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information at the nanoscale. It can be used to quantify the surface roughness of the steel coupons. A lower average surface roughness for the inhibitor-treated sample compared to the blank sample provides quantitative proof of surface protection. [7][9]

Theoretical Validation: Quantum Chemical Calculations

Causality: Quantum chemical calculations, based on Density Functional Theory (DFT), provide a theoretical framework to understand the inhibitor-metal interaction at the electronic level. [10]These calculations can predict the inhibition efficiency of a molecule before it is even synthesized, saving significant time and resources. They provide a causal link between a molecule's electronic structure and its inhibitory performance.

Key parameters calculated include:

-